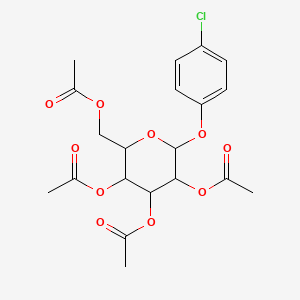
4-Chlorophenyl 2,3,4,6-tetra-O-acetylhexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a chemical compound that has garnered attention in the field of biomedicine. This compound is known for its unique structure, which includes a chlorophenyl group attached to a glucopyranoside moiety that is tetra-acetylated. It is primarily used for investigatory purposes in biomedicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoide typically involves the acetylation of beta-D-glucopyranoside The process begins with the protection of the hydroxyl groups of beta-D-glucopyranoside using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine .
Industrial Production Methods
In an industrial setting, the production of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside may involve large-scale acetylation and glycosylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: The major product is the deacetylated glucopyranoside.
Substitution: The major products are derivatives where the chlorine atom is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its interaction with specific molecular targets. The acetyl groups protect the hydroxyl groups of the glucopyranoside, allowing it to participate in selective reactions. The chlorophenyl group can interact with various enzymes and receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but with benzyl groups instead of acetyl groups.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Lacks the chlorophenyl group, making it less reactive in certain substitution reactions.
Uniqueness
4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of both the chlorophenyl group and the tetra-acetylated glucopyranoside moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C20H23ClO10 |
|---|---|
Peso molecular |
458.8 g/mol |
Nombre IUPAC |
[3,4,5-triacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H23ClO10/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(31-16)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3 |
Clave InChI |
SALMOSOXXNZOJP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



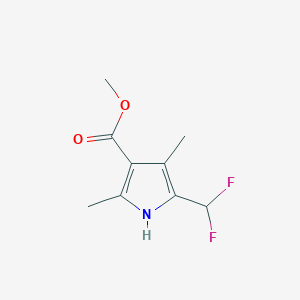
![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)

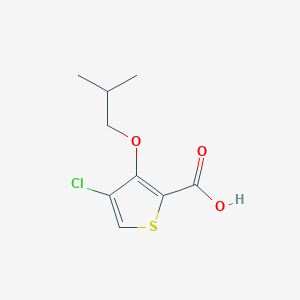
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12064534.png)

![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
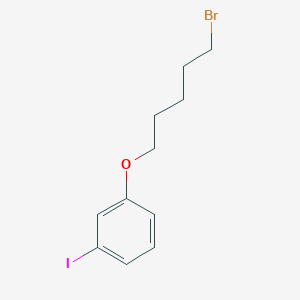
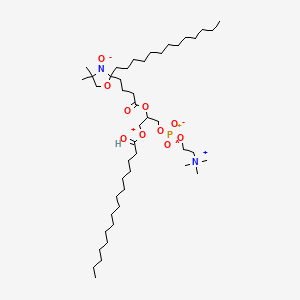
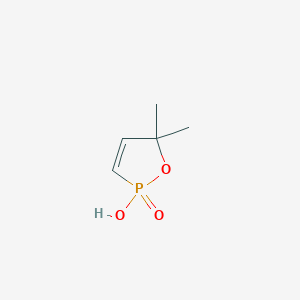
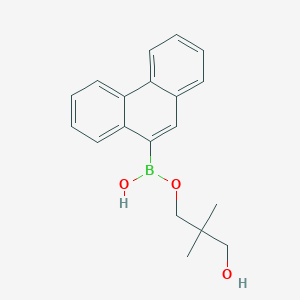
![Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-](/img/structure/B12064567.png)
![4-(6-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12064571.png)
